Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate
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Overview
Description
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate is a chemical compound with the molecular formula C12H24NO2+.C2H5O4S-. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ammonium group and an ethyl sulphate group.
Preparation Methods
The synthesis of Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate typically involves a multi-step process. One common method includes the reaction of methyl benzylaminoethanol with acryloyl chloride, followed by a reaction with an ethoxylated compound, and finally reacting with ammonium chloride to obtain the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
Polymerization: Due to the presence of the acryloyl group, it can participate in polymerization reactions, forming polymers with unique properties.
Scientific Research Applications
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound has applications in biological research, particularly in studies involving cell membranes and ion channels.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme activity. The pathways involved often include oxidative stress and inhibition of key metabolic enzymes.
Comparison with Similar Compounds
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate can be compared with other similar compounds such as:
[2-(methacryloyloxy)ethyl]trimethylammonium methyl sulphate: This compound has a similar structure but differs in the presence of a methacryloyloxy group instead of an acryloyloxy group.
Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride: Another similar compound with a benzyl group instead of a triethyl group.
2-[(2-methyl-1-oxoallyl)oxy]ethyl acetoacetate: This compound has an acetoacetate group, making it distinct in its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
63101-12-2 |
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Molecular Formula |
C14H29NO6S |
Molecular Weight |
339.45 g/mol |
IUPAC Name |
ethyl sulfate;triethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
InChI |
InChI=1S/C12H24NO2.C2H6O4S/c1-6-13(7-2,8-3)9-10-15-12(14)11(4)5;1-2-6-7(3,4)5/h4,6-10H2,1-3,5H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
XJFXQQWVLYWJJH-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)C(=C)C.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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